molecular formula C9H17N3O B13207747 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol

Katalognummer: B13207747
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: WWGPBLFFSFIZGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol is an organic compound that features an imidazole ring substituted with amino and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of an imidazole derivative followed by amination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as enzyme inhibition or receptor binding.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action for 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other imidazole derivatives with amino and hydroxyl substitutions. Examples could be:

  • 3-Amino-1-(1H-imidazol-5-yl)-2-methylpropan-1-ol
  • 3-Amino-1-(1,2-dimethyl-1H-imidazol-4-yl)-2-methylpropan-1-ol

Uniqueness

The uniqueness of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H17N3O

Molekulargewicht

183.25 g/mol

IUPAC-Name

3-amino-1-(2,3-dimethylimidazol-4-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-7(2)12(8)3/h5-6,9,13H,4,10H2,1-3H3

InChI-Schlüssel

WWGPBLFFSFIZGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(N1C)C(C(C)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.